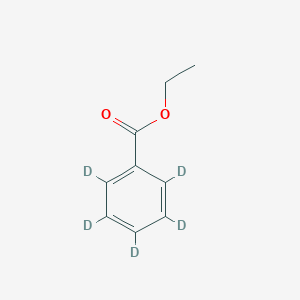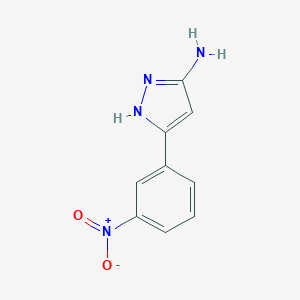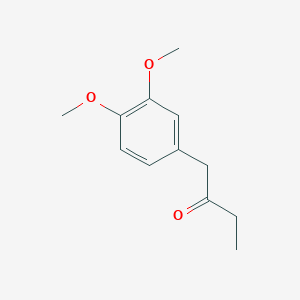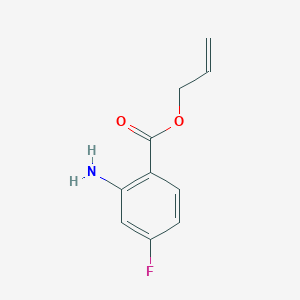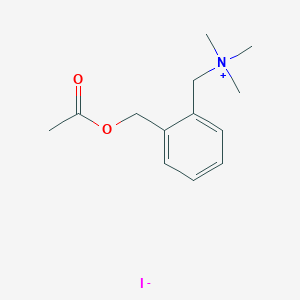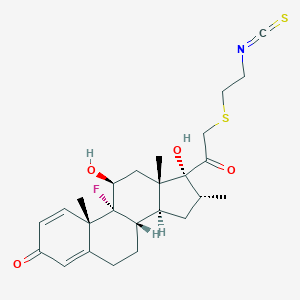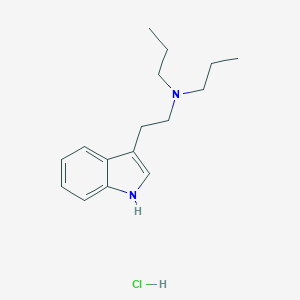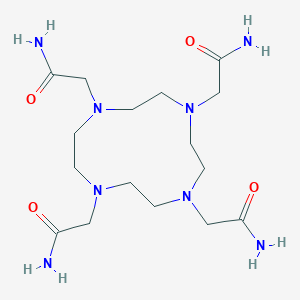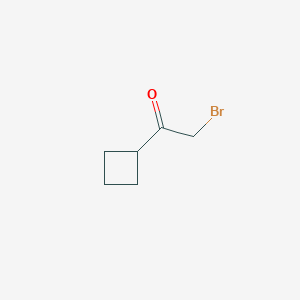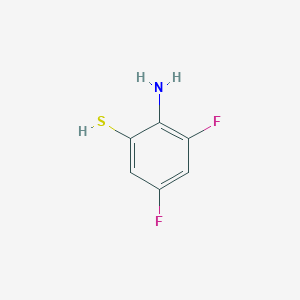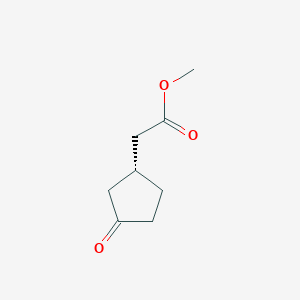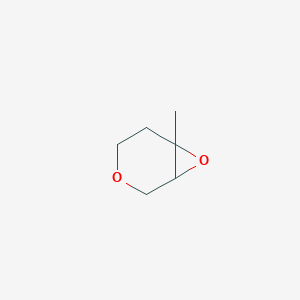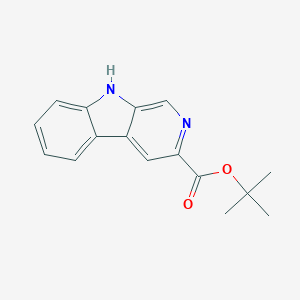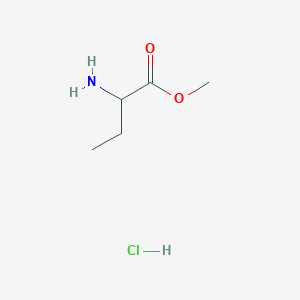![molecular formula C12H8Br2N4O4 B141835 2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione CAS No. 143430-36-8](/img/structure/B141835.png)
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione, commonly known as BBMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBMQ is a heterocyclic compound that belongs to the class of quinazoline derivatives. It has a molecular formula of C14H10Br2N4O4 and a molecular weight of 490.07 g/mol.
Mecanismo De Acción
The mechanism of action of BBMQ is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
BBMQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BBMQ is its ease of synthesis. It can be synthesized using simple and readily available reagents. It also has a high yield, making it a cost-effective compound for use in lab experiments.
However, one of the limitations of BBMQ is its low solubility in water, which can make it difficult to work with in certain experiments. It also has limited stability in solution, which can affect its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research and development of BBMQ. One area of interest is the synthesis of novel derivatives of BBMQ that could have improved properties such as increased solubility and stability.
Another area of interest is the development of BBMQ-based materials for use in catalysis and drug delivery. These materials could have potential applications in various fields such as environmental remediation and biomedical engineering.
In conclusion, BBMQ is a promising compound that has potential applications in various fields. Its ease of synthesis and diverse range of properties make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
Métodos De Síntesis
BBMQ can be synthesized through a multi-step process that involves the reaction of 2,7-dibromo-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione with formaldehyde in the presence of a base. The resulting intermediate is then subjected to a bromination reaction using N-bromosuccinimide (NBS) to yield BBMQ.
Aplicaciones Científicas De Investigación
BBMQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BBMQ has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.
In materials science, BBMQ has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have shown potential applications in gas storage, catalysis, and drug delivery.
Propiedades
Número CAS |
143430-36-8 |
|---|---|
Nombre del producto |
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione |
Fórmula molecular |
C12H8Br2N4O4 |
Peso molecular |
432.02 g/mol |
Nombre IUPAC |
2,7-bis(bromomethyl)-5,10-dihydroxy-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H8Br2N4O4/c13-1-3-15-7-5(11(21)17-3)10(20)8-6(9(7)19)12(22)18-4(2-14)16-8/h19-20H,1-2H2,(H,15,17,21)(H,16,18,22) |
Clave InChI |
XUFDNBDPDWHSEB-UHFFFAOYSA-N |
SMILES isomérico |
C(C1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CBr)O)Br |
SMILES |
C(C1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)CBr)O)C(=O)N1)Br |
SMILES canónico |
C(C1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CBr)O)Br |
Sinónimos |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-1,6-dihydro-5,10-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



